2-propan-2-yl-6H-benzo[c][1]benzoxepin-11-one
Description
2-Propan-2-yl-6H-benzo[c][1]benzoxepin-11-one is a bicyclic heterocyclic compound featuring a benzoxepin core (a seven-membered oxygen-containing ring fused to two benzene rings). The isopropyl group at position 2 and the ketone at position 11 define its structural uniqueness.
Properties
IUPAC Name |
2-propan-2-yl-6H-benzo[c][1]benzoxepin-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-11(2)12-7-8-16-15(9-12)17(18)14-6-4-3-5-13(14)10-19-16/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSZGAMTRBGSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propan-2-yl-6H-benzocbenzoxepin-11-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-isopropylphenol with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the benzoxepin core. The resulting intermediate is then oxidized to introduce the ketone group at the 11-position .
Industrial Production Methods
Industrial production of 2-propan-2-yl-6H-benzocbenzoxepin-11-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-propan-2-yl-6H-benzocbenzoxepin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoxepin core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzoxepin derivatives.
Scientific Research Applications
2-propan-2-yl-6H-benzocbenzoxepin-11-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzoxepin derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and sleep disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-propan-2-yl-6H-benzocbenzoxepin-11-one involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound is believed to modulate the activity of neurotransmitter receptors, leading to its sedative and anxiolytic effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one
- Structure : Shares the benzoxepin-11-one core but substitutes the isopropyl group with a trifluoromethyl (-CF₃) group at position 3 .
- Physicochemical Properties: Boiling Point: 394.2°C (indicative of high thermal stability due to strong C-F bonds and aromaticity) .
- Hazard Profile : Classified with H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), suggesting higher toxicity than the target compound, which lacks halogen substituents .
Dibenzo[b,e][1,4]diazepin-1-one Derivatives
- Structure: Replaces the oxygen atom in benzoxepin with a nitrogen, forming a diazepine ring. Example: 3-(2-Chlorophenyl)-10-(3-hydroxypropanoyl)-11-(4-methylphenyl)-dibenzo[b,e][1,4]diazepin-1-one .
- Chlorophenyl and hydroxypropanoyl substituents may enhance binding to GABA receptors (common in benzodiazepines), whereas benzoxepins might target non-CNS pathways .
Dibenzazepine Derivatives
- Example : 1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-3-(4-methylpiperazin-1-yl)propan-1-one .
- Compared to the isopropyl group in the target compound, the piperazinyl moiety may enhance receptor affinity but reduce blood-brain barrier penetration due to higher polarity .
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-Propan-2-yl-6H-benzo[c]benzoxepin-11-one is a member of the benzoxepin family, which has garnered attention for its diverse pharmacological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 252.31 g/mol. Research indicates that benzoxepins exhibit a range of biological activities, including sedative, anxiolytic, and potential antipsychotic effects.
The synthesis of 2-propan-2-yl-6H-benzo[c]benzoxepin-11-one typically involves the cyclization of appropriate precursors. A common synthetic route includes the reaction of 2-isopropylphenol with phthalic anhydride in the presence of Lewis acid catalysts like aluminum chloride. This process forms the benzoxepin core, which is then oxidized to introduce the ketone group at the 11-position.
Biological Activity Overview
Research has identified several key biological activities associated with 2-propan-2-yl-6H-benzo[c]benzoxepin-11-one:
1. Sedative and Anxiolytic Effects
- Studies indicate that compounds within the benzoxepin class can exhibit sedative and anxiolytic properties, making them potential candidates for treating anxiety disorders .
2. Antipsychotic Potential
- Some benzoxepins have been investigated for their antipsychotic effects, suggesting that 2-propan-2-yl-6H-benzo[c]benzoxepin-11-one may also possess similar properties .
3. Interaction with Neurotransmitter Systems
- The compound's interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, has been a focal point in research aimed at understanding its pharmacological profile .
Case Studies and Research Findings
Several studies have explored the biological activity of benzoxepins, including 2-propan-2-yl-6H-benzo[c]benzoxepin-11-one. Below are selected findings:
The exact mechanism by which 2-propan-2-yl-6H-benzo[c]benzoxepin-11-one exerts its biological effects is not fully elucidated. However, it is hypothesized that its activity may involve:
- GABA Receptor Modulation : Enhancing GABAergic transmission could lead to sedative and anxiolytic effects.
- Dopaminergic Pathway Interaction : The compound may interact with dopamine receptors, influencing mood and psychotic symptoms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
